Diminazene

Description

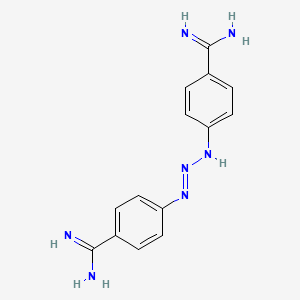

This compound, also known as Diminazine, 4,4'-(Diazoamino)benzamidine, 4,4'-(1-triazene-1,3-diyl)bis-benzenecarboximidamide, diminazine aceturate, or this compound aceturate, is a trypanocidal agent. Major brands of this compound are Berenil, Pirocide, Ganasag, and Azidin. This substance is a solid. This compound belongs to the phenylhydrazines. These are compounds containing a phenylhydrazide moiety, which consists of a hydrazide substituent attached to a phenyl group. Known drug targets of this compound include HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5.

This compound is a small molecule drug with a maximum clinical trial phase of II.

An effective trypanocidal agent.

See also: Pentamidine (related).

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYZHCFCZNMTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043792 | |

| Record name | Diminazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-71-0, 1443105-71-2 | |

| Record name | Diminazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diminazene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diminazene [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443105712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diminazene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diminazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diminazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMINAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G36EEA5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diminazene Diaceturate: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diminazene diaceturate, a potent aromatic diamidine, has long been a cornerstone in veterinary medicine for its efficacy against various protozoal infections, including trypanosomiasis and babesiosis.[1][2][3][4] Beyond its established anti-parasitic properties, recent research has unveiled novel mechanisms of action, highlighting its potential in broader therapeutic areas. This technical guide provides a comprehensive overview of the core chemical properties of this compound diaceturate, detailed experimental protocols for its analysis, and an in-depth look at its molecular signaling pathways.

Core Chemical Properties

This compound diaceturate is a yellow, odorless powder.[5] It is a salt composed of the active this compound base and N-acetylglycine. This formulation enhances its stability and solubility for pharmaceutical use.

Physicochemical Data

The fundamental physicochemical properties of this compound diaceturate are summarized in the table below, providing a quantitative basis for its handling and formulation.

| Property | Value | References |

| Molecular Formula | C22H29N9O6 | |

| Molecular Weight | 515.52 g/mol | |

| Melting Point | 202-217 °C (decomposes) | |

| Appearance | Pale yellow to dark yellow-orange powder/solid | |

| UV max | 369 nm |

Solubility Profile

The solubility of this compound diaceturate is a critical parameter for its formulation and in vitro experimental design.

| Solvent | Solubility | References |

| Water | Soluble in 14 parts at 20°C; ~103 mg/mL (199.79 mM); Soluble to 100 mM | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 3 mg/mL | |

| Ethanol | Slightly soluble; ~5 mg/mL | |

| Methanol | Slightly soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble; ~15-19 mg/mL (36.85 mM) | |

| Dimethylformamide (DMF) | Soluble; ~10 mg/mL | |

| Ether | Very slightly soluble | |

| Chloroform | Very slightly soluble |

Stability and Storage

This compound diaceturate exhibits limited stability in aqueous solutions, typically degrading within 2-3 days. It is sensitive to acidic conditions, showing significant degradation at pH values between 1.0 and 5.0. Photostability studies also indicate some degradation upon exposure to direct sunlight. For long-term storage, it should be kept in a dry, dark place at -20°C. For short-term storage, 0-4°C is recommended.

Mechanism of Action and Signaling Pathways

The biological effects of this compound diaceturate are multifaceted, stemming from its interaction with key cellular components and signaling cascades.

Anti-trypanosomal Action

The primary mechanism of its anti-parasitic activity involves the binding to the kinetoplast DNA (kDNA) of trypanosomes. This interaction is non-intercalative and shows a preference for adenine-thymine (A-T) rich regions, leading to the inhibition of DNA replication and ultimately, parasite death.

Anti-inflammatory and Cardioprotective Effects

Recent studies have revealed that this compound diaceturate also functions as an activator of angiotensin-converting enzyme 2 (ACE2). This activity leads to the production of Angiotensin-(1-7), a peptide with vasodilatory, anti-fibrotic, and anti-inflammatory properties, contributing to its observed cardioprotective effects.

Furthermore, this compound diaceturate has been shown to modulate inflammatory responses by downregulating the production of pro-inflammatory cytokines such as IL-6, IL-12, TNF, and IFN-γ. This is achieved through the inhibition of key signaling pathways, including the phosphorylation of MAPKs (ERK, p38, and JNK), STATs (STAT1 and STAT3), and the NFκB p65 subunit.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound diaceturate in pharmaceutical formulations and for stability studies.

Objective: To separate and quantify this compound diaceturate.

Materials:

-

HPLC system with UV detection

-

C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

-

Phosphate buffer (pH 3.0)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Hexanesulfonic acid sodium salt

-

This compound diaceturate reference standard

-

Distilled water

Chromatographic Conditions (Example):

-

Mobile Phase: Phosphate buffer (pH 3.0) and Methanol (70:30 v/v)

-

Flow Rate: 1.0 mL/minute

-

Detection Wavelength: 250 nm or 291 nm

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound diaceturate reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by serial dilution to establish a calibration curve (e.g., 20-100 µg/mL).

-

Sample Preparation: For bulk powders or formulations, accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the this compound diaceturate peak by its retention time compared to the standard. Calculate the concentration in the sample using the peak area and the calibration curve.

In Vivo Efficacy Study in a Murine Model of Trypanosomiasis

This protocol provides a general framework for assessing the in vivo efficacy of this compound diaceturate.

Objective: To evaluate the trypanocidal activity of this compound diaceturate in infected mice.

Materials:

-

Laboratory mice (e.g., BALB/c or C57BL/6)

-

Trypanosoma congolense or other relevant species

-

This compound diaceturate

-

Phosphate-buffered saline (PBS) for injection

-

Microscope and slides

-

Syringes and needles

Procedure:

-

Infection: Infect mice intraperitoneally (i.p.) with a standardized dose of trypanosomes (e.g., 10³ T. congolense).

-

Parasitemia Monitoring: Monitor the level of parasitemia in the blood daily by tail vein sampling and microscopic examination.

-

Treatment: Once parasitemia is established (e.g., day 5 post-infection), administer this compound diaceturate i.p. at a therapeutic dose (e.g., 14 mg/kg). A control group should receive a vehicle injection (PBS).

-

Post-Treatment Monitoring: Continue to monitor parasitemia levels in both treated and control groups to assess parasite clearance.

-

Endpoint: The primary endpoint is the clearance of parasites from the peripheral blood. Secondary endpoints can include survival rates and analysis of immune responses.

Conclusion

This compound diaceturate remains a vital compound in veterinary medicine with expanding potential in other therapeutic fields. A thorough understanding of its chemical properties, stability, and complex mechanisms of action is essential for its effective and safe use, as well as for the development of novel applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this versatile molecule.

References

Diminazene's Off-Target Effects in Mammalian Cells: A Technical Guide

Introduction

Diminazene, an aromatic diamidine, has a long-standing history as a veterinary trypanocidal agent. Its primary mechanism of action in trypanosomes involves binding to the kinetoplast DNA. However, a growing body of research has unveiled a spectrum of "off-target" effects in mammalian cells, revealing its interaction with a variety of cellular processes and signaling pathways. These findings have significant implications for drug repositioning, toxicity studies, and the fundamental understanding of cellular responses to small molecules. This technical guide provides an in-depth exploration of the off-target effects of this compound in mammalian cells, focusing on its impact on cell viability, signaling cascades, and mitochondrial function. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's multifaceted cellular activities.

Cytotoxicity and Cell Cycle Regulation

This compound aceturate (DIZE) has been shown to inhibit the viability of human cancer cells in a dose-dependent manner.[1][2] This cytotoxic effect is associated with the downregulation of key cell proliferation markers and the deregulation of cell cycle progression.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic and inhibitory effects of this compound in mammalian systems.

| Target/Process | Cell Line/System | Metric | Value | Reference(s) |

| Furin Inhibition | Enzymatic Assay | IC50 | 5.42 ± 0.11 μM | [2] |

| ACE2 Activation | Enzymatic Assay | EC50 | 8.04 μM | [3] |

| Cytotoxicity | HeLa (Cervical Cancer) | - | Dose-dependent inhibition | [1] |

| Cytotoxicity | Bovine Mammary Epithelial Cells | - | Less cytotoxic than its derivative DAD3 |

Note: There is conflicting evidence regarding this compound's role as a direct ACE2 activator. Some studies suggest it does not directly activate the enzyme.

Effects on Cell Cycle Progression

Studies in human cervical carcinoma (HeLa) cells have demonstrated that this compound induces cell cycle arrest. This is achieved through the downregulation of messenger RNA (mRNA) levels of crucial genes that govern different phases of the cell cycle.

-

G1/S Transition: Downregulation of Cyclin A2 (CCNA2) and Cell Division Cycle 25A (CDC25A).

-

S-Phase: Downregulation of Minichromosome Maintenance Complex Component 3 (MCM3) and Polo-like Kinase 4 (PLK4).

-

G2/M Transition: Downregulation of Aurora Kinase A (Aurka) and Polo-like Kinase 1 (PLK1).

Furthermore, this compound treatment leads to a decrease in the expression of the proliferation markers Ki67 and Proliferating Cell Nuclear Antigen (PCNA).

Induction of Apoptosis and Mitochondrial Dysfunction

This compound is a potent inducer of apoptosis in mammalian cancer cells. This programmed cell death is intimately linked to the disruption of mitochondrial function.

Hallmarks of this compound-Induced Apoptosis

-

Loss of Mitochondrial Membrane Potential (ΔΨm): Treatment with this compound leads to a significant loss of the mitochondrial membrane potential, a key indicator of mitochondrial-mediated apoptosis.

-

Caspase-3 Activation: Immunofluorescence studies have shown an upregulation of caspase-3 activity in this compound-treated cells, confirming the activation of the execution phase of apoptosis.

-

Mitochondrial Damage: In a septic rat model, this compound was observed to mitigate mitochondrial damage, suggesting a complex, context-dependent role in mitochondrial health. However, in other contexts, it has been associated with mitochondrial swelling, decreased electron density, and destruction of the mitochondrial membrane.

Modulation of Cellular Signaling Pathways

This compound exerts significant influence over several key signaling pathways in mammalian cells, primarily through the inhibition of phosphorylation events. These effects underpin its observed anti-inflammatory and anti-cancer properties.

MAPK and NF-κB Signaling

This compound and its derivatives have been shown to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This is achieved by:

-

Inhibiting Phosphorylation: Decreasing the phosphorylation of key MAPK members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinases (JNK).

-

Preventing NF-κB Translocation: Inhibiting the phosphorylation of IκB, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.

Figure 1: this compound's inhibition of MAPK and NF-κB signaling pathways.

STAT Signaling

This compound has been observed to downregulate the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT3. This inhibition of the JAK-STAT pathway further contributes to its immunomodulatory effects.

Renin-Angiotensin System (RAS)

This compound is widely cited as a putative activator of Angiotensin-Converting Enzyme 2 (ACE2), a key enzyme in the protective arm of the Renin-Angiotensin System. This activation is reported to have an EC50 of 8.04 μM. By enhancing ACE2 activity, this compound is thought to promote the conversion of angiotensin II (Ang II) to the vasodilatory and anti-inflammatory peptide Angiotensin-(1-7). However, it is important to note that some studies have contested the direct activation of ACE2 by this compound, suggesting the observed effects may be mediated by other mechanisms.

References

- 1. This compound aceturate-induced cytotoxicity is associated with the deregulation of cell cycle signaling and downregulation of oncogenes Furin, c-MYC, and FOXM1 in human cervical carcinoma Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

The Anti-Inflammatory Properties of Diminazene Aceturate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diminazene aceturate (DIZE), commercially known as Berenil, has been a long-standing therapeutic agent against trypanosomiasis in veterinary medicine.[1][2] Beyond its well-established antiparasitic activity, a growing body of evidence has illuminated its potent anti-inflammatory and immunomodulatory properties.[1][3][4] This technical guide provides an in-depth analysis of the discovery and mechanisms of DIZE's anti-inflammatory effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The findings suggest that DIZE holds significant potential for repositioning as a therapeutic for a range of inflammatory conditions.

Introduction

Initially developed in 1955, this compound aceturate has been primarily utilized for its trypanocidal efficacy. However, subsequent research has revealed that its therapeutic effects extend beyond its direct action on parasites, significantly modulating the host's immune response to infection and other inflammatory stimuli. DIZE has been shown to dampen excessive inflammatory responses by inhibiting the production of key pro-inflammatory cytokines and modulating critical intracellular signaling cascades. This document synthesizes the pivotal research that has characterized the anti-inflammatory profile of DIZE, offering a comprehensive resource for researchers and professionals in drug development.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of this compound aceturate have been quantified across various experimental models. The following tables summarize the key findings on cytokine inhibition and the modulation of signaling pathways.

Table 1: Effect of this compound Aceturate on Pro-Inflammatory Cytokine Production

| Cytokine | Experimental Model | Treatment | Result | Reference |

| IL-6 | LPS-stimulated murine macrophages | Pre-treatment with DIZE | Significant reduction in IL-6 production. | |

| IL-12 | LPS-stimulated murine macrophages | Pre-treatment with DIZE | Significant reduction in IL-12 production. | |

| TNF-α | LPS-stimulated murine macrophages | Pre-treatment with DIZE | Dramatic suppression of TNF-α production. | |

| IFN-γ | T. congolense-infected BALB/c mice | DIZE treatment | Striking reduction in serum IFN-γ levels. | |

| IL-1β | Endotoxin-induced uveitis in rats | Topical DIZE administration | Downregulation of IL-1β mRNA levels in the iris ciliary body. | |

| IL-6 | T. congolense-infected BALB/c mice | DIZE treatment | Significant reduction in serum IL-6 levels. | |

| IL-12 | T. congolense-infected BALB/c mice | DIZE treatment | Significant reduction in serum IL-12 levels. | |

| TNF-α | T. congolense-infected BALB/c mice | DIZE treatment | Significant reduction in serum TNF-α levels. | |

| TNF-α, IL-6 | Myocardial infarction rat model | Intraperitoneal DIZE (5 mg/kg/day) | Significant reduction in serum TNF-α and IL-6 levels. | |

| TNF-α, IL-6, IL-1β | Alzheimer's disease mouse model (APP/PS1) | DIZE treatment | Remarkable decrease in both mRNA and protein levels of these cytokines. |

Table 2: Modulation of Intracellular Signaling Pathways by this compound Aceturate

| Signaling Molecule | Experimental Model | Treatment | Effect | Reference |

| p38 MAPK (Phosphorylation) | T. congolense-stimulated macrophages | Pre-treatment with DIZE | Significant downregulation of p38 phosphorylation. | |

| STAT1 (Phosphorylation) | T. congolense-stimulated macrophages | Pre-treatment with DIZE | Significant downregulation of STAT1 phosphorylation. | |

| STAT3 (Phosphorylation) | T. congolense-stimulated macrophages | Pre-treatment with DIZE | Significant downregulation of STAT3 phosphorylation. | |

| NF-κB p65 (Activity) | T. congolense-stimulated macrophages | Pre-treatment with DIZE | Significant downregulation of NF-κB activity. | |

| ERK (Phosphorylation) | LPS-stimulated macrophages | Pre-treatment with DIZE | Significant downregulation of ERK phosphorylation. | |

| JNK (Phosphorylation) | LPS-stimulated macrophages | Pre-treatment with DIZE | Significant downregulation of JNK phosphorylation. | |

| p38 MAPK (Phosphorylation) | LPS-stimulated macrophages | Pre-treatment with DIZE | Significant downregulation of p38 phosphorylation. | |

| IκB, ERK, JNK, p38 (Phosphorylation) | LPS-stimulated bovine mammary epithelial cells | DAD3 (a DIZE derivative) treatment | Inhibition of phosphorylation of these signaling proteins. | |

| NF-κB p65 | Endotoxin-induced uveitis in rats | Topical DIZE administration | Downregulation of NF-κB p65 expression at protein and mRNA levels. |

Signaling Pathways Modulated by this compound Aceturate

This compound aceturate exerts its anti-inflammatory effects by intervening in key signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of MAPK and STAT Signaling

DIZE has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including p38, Extracellular signal-Regulated Kinase (ERK), and c-Jun N-terminal Kinase (JNK). It also downregulates the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT3. These pathways are crucial for the production of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS) and parasitic infections.

Activation of the ACE2/Ang-(1-7)/MasR Axis

Recent studies have identified this compound aceturate as an activator of angiotensin-converting enzyme 2 (ACE2). ACE2 is a key enzyme in the renin-angiotensin system (RAS), which counter-regulates the pro-inflammatory effects of angiotensin II by converting it to the anti-inflammatory peptide angiotensin-(1-7). Ang-(1-7) then acts through the Mas receptor (MasR) to exert its protective effects. This mechanism contributes to DIZE's ability to attenuate inflammation in various tissues.

Modulation of the Microbiota-Gut-Brain-Spleen Axis

Intriguingly, the anti-inflammatory effects of DIZE have also been linked to the microbiota-gut-brain-spleen axis. In a model of endotoxemia, DIZE was found to modulate the gut microbiota, leading to increased central serotonin (5-HT) levels. This, in turn, activates the efferent sympathetic arm of the inflammatory reflex to control splenic TNF-α production.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the anti-inflammatory properties of this compound aceturate.

Animal Models of Inflammation

-

Lipopolysaccharide (LPS)-Induced Endotoxemia: Male C57BL/6 mice are administered an intraperitoneal (i.p.) injection of DIZE (e.g., 2 mg/kg) followed by an i.p. injection of LPS (e.g., 5 mg/kg). Serum and tissues are collected at specified time points to measure cytokine levels and markers of inflammation.

-

Trypanosoma congolense Infection: BALB/c or C57BL/6 mice are infected i.p. with T. congolense. Treatment with DIZE is initiated at a specific day post-infection. Serum cytokine levels, immune cell populations, and parasitemia are monitored.

-

Endotoxin-Induced Uveitis (EIU): EIU is induced in rats by a subcutaneous injection of LPS (e.g., 200 µg). DIZE is administered topically as eye drops at various concentrations (e.g., 0.025%, 0.05%, 0.1%) before and after LPS injection. Ocular inflammation is scored, and aqueous humor is collected for protein and cytokine analysis.

In Vitro Macrophage Stimulation

-

Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with varying concentrations of DIZE for a specified duration (e.g., 1-2 hours) before stimulation with inflammatory agents such as LPS, CpG DNA, or Poly I:C.

-

Analysis: Culture supernatants are collected to measure cytokine concentrations by ELISA. Cell lysates are prepared for Western blot analysis of signaling protein phosphorylation.

Cytokine Quantification

-

Enzyme-Linked Immunosorbent Assay (ELISA): Concentrations of cytokines such as TNF-α, IL-6, and IL-12 in serum and cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, STAT1, STAT3, and NF-κB p65. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry

-

Cell Staining: Splenocytes or other immune cells are isolated and stained with fluorochrome-conjugated monoclonal antibodies against cell surface markers (e.g., CD4, CD25) and intracellular markers (e.g., FoxP3).

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer, and data are processed using appropriate software to quantify different immune cell populations.

Conclusion and Future Directions

The discovery of this compound aceturate's anti-inflammatory properties marks a significant advancement in the potential repurposing of this established veterinary drug. Its ability to globally suppress pro-inflammatory cytokine production by targeting fundamental signaling pathways such as MAPK, STAT, and NF-κB underscores its therapeutic potential for a wide range of inflammatory diseases. Furthermore, its novel mechanisms of action involving ACE2 activation and modulation of the microbiota-gut-brain axis open new avenues for research and drug development.

Future research should focus on elucidating the precise molecular interactions of DIZE with its intracellular targets and further exploring its efficacy and safety in preclinical models of chronic inflammatory conditions. The development of novel derivatives with improved pharmacological profiles could also enhance its therapeutic index. The comprehensive data and methodologies presented in this whitepaper provide a solid foundation for scientists and researchers to build upon in harnessing the full therapeutic potential of this compound aceturate as a novel anti-inflammatory agent.

References

- 1. scilit.com [scilit.com]

- 2. This compound aceturate (Berenil) modulates the host cellular and inflammatory responses to Trypanosoma congolense infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Targeting TREM-1 in Inflammatory Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are TREM1 inhibitors and how do they work? [synapse.patsnap.com]

Diminazene Aceturate: A Putative ACE2 Activator Under Scrutiny

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Diminazene aceturate (DIZE), a veterinary trypanocidal agent, has garnered significant scientific interest for its potential off-target effects as an activator of Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a critical component of the Renin-Angiotensin System (RAS), playing a protective role by converting angiotensin II (Ang II) to the vasodilatory and anti-inflammatory peptide Angiotensin-(1-7). This guide provides a comprehensive overview of the existing evidence, controversies, and proposed mechanisms of action of this compound as a putative ACE2 activator, intended for researchers, scientists, and professionals in drug development.

The Renin-Angiotensin System and the Role of ACE2

The Renin-Angiotensin System is a crucial hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. The system is classically known for the ACE/Ang II/AT1R axis, where Angiotensin-Converting Enzyme (ACE) cleaves Angiotensin I to produce the potent vasoconstrictor Angiotensin II (Ang II). Ang II binding to its type 1 receptor (AT1R) elicits a range of effects, including vasoconstriction, inflammation, fibrosis, and cellular proliferation.

A counter-regulatory axis, the ACE2/Ang-(1-7)/MasR pathway, has been identified as a critical protective arm of the RAS.[1][2] ACE2, a carboxypeptidase, metabolizes Ang II into Angiotensin-(1-7), which then signals through the Mas receptor (MasR) to mediate vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative effects.[1][3] A shift in the balance from the protective ACE2 axis towards the deleterious ACE axis is implicated in the pathophysiology of numerous cardiovascular and inflammatory diseases.[4]

This compound Aceturate as a Modulator of the RAS

This compound has been investigated as a pharmacological tool to enhance the activity of the protective ACE2 axis. The proposed primary mechanism of action is the activation of ACE2, leading to a subsequent increase in the production of Ang-(1-7) and a reduction in Ang II levels. This shift in the RAS balance is thought to underlie the beneficial effects observed in various preclinical models of disease.

Evidence Supporting ACE2 Activation

Numerous studies have reported that this compound treatment leads to outcomes consistent with increased ACE2 activity. These include:

-

Increased ACE2 Expression and Activity: In a rat model of myocardial infarction, this compound treatment significantly elevated ACE2 mRNA levels and increased plasma ACE2 activity. Similarly, in a model of Alzheimer's disease, this compound increased brain ACE2 activity. One in vitro study reported a dose-dependent increase in ACE2 activity with an EC50 of 8.04 μM.

-

Modulation of RAS Components: this compound has been shown to decrease ACE mRNA levels and AT1R protein levels while increasing MasR expression in cardiac tissue.

-

Anti-inflammatory and Cardioprotective Effects: Treatment with this compound has been associated with a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α, attenuation of cardiac hypertrophy, and improved cardiac function in models of myocardial infarction and ischemia-reperfusion injury. These effects were abolished by co-administration of a selective ACE2 inhibitor.

Contradictory Evidence and Alternative Mechanisms

Despite the substantial body of evidence suggesting this compound activates ACE2, several rigorous in vitro studies have failed to confirm a direct activating effect on the enzyme.

-

Lack of Direct Enzymatic Activation: A detailed pharmacological study using recombinant human and mouse ACE2 found no evidence of direct activation by this compound across a range of concentrations. The study concluded that the therapeutic benefits of this compound are likely attributable to other mechanisms. Another in vitro experiment also reported no direct effect of this compound on ACE2 or ACE activity.

-

AT1R Antagonism: The chemical structure of this compound shares similarities with angiotensin receptor blockers (ARBs), suggesting it may also act as an AT1 receptor antagonist. This could contribute to its observed beneficial effects by directly blocking the actions of Ang II.

-

Inhibition of ACE2 Shedding: An alternative indirect mechanism has been proposed, whereby this compound inhibits the activity of A Disintegrin and Metalloproteinase 17 (ADAM17). ADAM17 is responsible for the ectodomain shedding of ACE2 from the cell surface. By inhibiting this shedding process, this compound may increase the density of functional ACE2 on the cell membrane.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on the Renin-Angiotensin System and related markers.

Table 1: Effects of this compound on RAS Component Expression and Activity

| Parameter | Model System | Treatment | Outcome | Reference |

| ACE2 mRNA | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Significant increase in cardiac tissue | |

| Plasma ACE2 Activity | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Significant increase | |

| Brain ACE2 Activity | SAMP8 Mice (Alzheimer's Model) | 15 mg/kg DIZE | Significant increase | |

| ACE mRNA | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Reduction in cardiac tissue | |

| AT1R Protein | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Significant inhibition of increase | |

| MasR Protein | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Moderate increase | |

| ACE2 Activity (in vitro) | Recombinant human and mouse ACE2 | 0.1 to 100 μM DIZE | No activation documented | |

| ACE2 Activity (in vitro) | Cardiac membranes from rats | 0.1 nM to 0.1 mM DIZE | No effect | |

| ACE2 Activity (in vitro) | Recombinant ACE2 | 10 nM to 1 mM DIZE | EC50 of 8.04 μM |

Table 2: Effects of this compound on Inflammatory and Pathophysiological Markers

| Parameter | Model System | Treatment | Outcome | Reference |

| IL-1β mRNA | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Prevention of increase | |

| TNF-α mRNA | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Prevention of increase | |

| Fractional Shortening (%) | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Attenuated decrease (from 19.1±3.0 to higher) | |

| Ventricular Hypertrophy (mg/mm) | Rat Myocardial Infarction | 15 mg/kg/day DIZE | Attenuated increase (from 33.4±1.1 to lower) | |

| Brain Ang-(1-7) Levels | SAMP8 Mice (Alzheimer's Model) | 5 mg/kg and 15 mg/kg DIZE | Marked elevation |

Signaling Pathways and Experimental Workflows

The proposed signaling pathways and experimental workflows for investigating the effects of this compound are illustrated below.

Caption: Proposed mechanisms of this compound in the Renin-Angiotensin System.

References

- 1. This compound aceturate enhances ACE2 activity and attenuates ischemia-induced cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Diminazen Aceturate Protects Pulmonary Ischemia-Reperfusion Injury via Inhibition of ADAM17-Mediated Angiotensin-Converting Enzyme 2 Shedding [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Angiotensin converting enzyme 2 and this compound: role in cardiovascular and blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Trypanosomes: An In-depth Technical Guide to the Molecular Targets of Diminazene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diminazene, traditionally recognized for its potent trypanocidal activity, is emerging as a multifaceted compound with a range of molecular targets within mammalian systems.[1] This technical guide provides a comprehensive overview of the non-trypanosomal molecular interactions of this compound, offering insights into its potential for repurposing in various therapeutic areas, including cardiovascular disease, inflammation, viral infections, and oncology. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the expanded pharmacological landscape of this well-established veterinary drug.

Core Molecular Targets and Mechanisms of Action

This compound's effects beyond trypanosomes are attributed to its interactions with several key proteins and nucleic acid structures. These interactions trigger a cascade of downstream signaling events, leading to its observed pharmacological activities.

Modulation of the Renin-Angiotensin System (RAS)

A significant body of research points to this compound's role as a modulator of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. This compound is reported to function as a putative activator of Angiotensin-Converting Enzyme 2 (ACE2) and an antagonist of the Angiotensin II Type 1 Receptor (AT1R).[2][3] This dual activity beneficially shifts the balance of the RAS from the classical ACE/Angiotensin II/AT1R axis towards the protective ACE2/Angiotensin-(1-7)/Mas receptor axis. This protective pathway is associated with vasodilation, anti-inflammatory, and anti-fibrotic effects. However, it is important to note that some studies have questioned the direct enzymatic activation of ACE2 by this compound, suggesting that its beneficial effects may be mediated through alternative mechanisms.

dot

Caption: this compound's dual action on the RAS.

Inhibition of Host Proteases

This compound has been identified as a dual inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2) and furin. These host proteases are critical for the proteolytic processing of viral spike proteins, a necessary step for the entry of many viruses, including SARS-CoV-2, into host cells. By inhibiting these enzymes, this compound demonstrates potential as a broad-spectrum antiviral agent.

dot

Caption: Inhibition of viral entry by this compound.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties through the modulation of key signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α. This effect is achieved by downregulating the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK, as well as Signal Transducer and Activator of Transcription (STAT) proteins (STAT1 and STAT3) and the NF-κB p65 subunit. More recently, a novel anti-inflammatory mechanism has been proposed involving the microbiota-gut-5-HT-brain-spleen sympathetic axis.

dot

References

The Pharmacological Profile of Diminazene Aceturate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diminazene aceturate, an aromatic diamidine, has been a cornerstone in veterinary medicine for the treatment of trypanosomiasis and babesiosis for over six decades.[1] While its primary use has been as an anti-protozoal agent, recent research has unveiled a more complex pharmacological profile, revealing its potential as an anti-inflammatory, antibacterial, antiviral, and even anthelmintic agent.[2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound aceturate, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. Quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its multifaceted nature.

Mechanism of Action

The trypanocidal activity of this compound aceturate is primarily attributed to its ability to bind to the minor groove of DNA, particularly at AT-rich regions.[2][3] This interaction can interfere with DNA replication and aerobic glycolysis in the parasite.[2] Beyond its anti-parasitic effects, this compound aceturate has been identified as an activator of angiotensin-converting enzyme 2 (ACE2), a key enzyme in the renin-angiotensin system. This activation contributes to its potent anti-inflammatory properties.

This compound aceturate modulates the immune response by downregulating the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF. This is achieved through the inhibition of major intracellular signaling pathways, including the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK, p38, and JNK, as well as signal transducer and activator of transcription (STAT) proteins (STAT1 and STAT3) and the NF-κB p65 subunit.

Signaling Pathway of this compound Aceturate's Anti-inflammatory Action

Caption: Anti-inflammatory signaling pathway of this compound Aceturate.

Pharmacokinetics

The pharmacokinetic profile of this compound aceturate exhibits considerable inter-species and even inter-individual variation. It is generally characterized by rapid absorption after intramuscular administration, followed by a biphasic elimination pattern. The drug is extensively distributed in the body, with the highest concentrations typically found in the liver and kidneys.

Quantitative Pharmacokinetic Data

| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | Elimination Half-life (t½β) (h) | Reference |

| Dogs | 4.2 mg/kg IM | 1.85 ± 0.27 | 0.37 | 5.31 ± 3.89 | |

| Dogs | 2.0 mg/kg IV | 3.73 ± 1.67 | - | 32.0 ± 28.8 | |

| Cattle | 3.5 mg/kg IM | 4.6 - 4.7 | 0.25 - 0.67 | 188 | |

| Sheep | 3.5 mg/kg IM | 6.3 - 7.57 | 0.33 - 0.75 | - | |

| Goats | 3.5 mg/kg IM | 6.91 ± 0.34 | - | - |

Note: Values are presented as mean ± standard deviation where available.

Pharmacodynamics

The pharmacodynamic effects of this compound aceturate extend beyond its direct anti-parasitic action. Its ability to activate ACE2 and modulate inflammatory pathways has significant implications for various disease states.

Key Pharmacodynamic Effects:

-

Anti-trypanosomal and Anti-babesial: Effective against a range of Trypanosoma and Babesia species.

-

Anti-inflammatory: Reduces pro-inflammatory cytokine production and ameliorates inflammatory conditions.

-

Anthelmintic: Shows activity against Schistosoma mansoni.

-

Antibacterial and Antiviral: Potential activity against certain bacteria and viruses has been reported.

-

Cardiovascular: Can improve left ventricular diastolic dysfunction following myocardial infarction in rats.

-

Gastrointestinal: Exhibits anti-diarrheal effects by modulating the ACE2/Ang-(1-7)/Mas receptor axis.

Toxicology

While generally effective at therapeutic doses, this compound aceturate can exhibit toxicity, particularly at higher doses or in susceptible species like camels. Acute side effects can include vomiting, diarrhea, and hypotension. More severe toxicity can lead to damage to the liver, kidneys, and brain.

Quantitative Toxicological Data

| Species | Dose & Route | Observation | Reference |

| Mice | 1000 and 2000 mg/kg Oral (single dose) | Signs of toxicity including hypoactivity, loss of straightening reflex, and tachycardia. Changes in biochemical and hematological parameters. Mortality at the highest dose. | |

| Rats & Dogs | 20 mg/kg Oral (chronic, 9-month) | No-effect level. | |

| Rats | 3.5 - 28.0 mg/kg | Significant increase in white blood cell count. |

Experimental Protocols

In Vivo Anti-inflammatory Activity Assessment in Mice

Objective: To determine the effect of this compound aceturate on pro-inflammatory cytokine production in vivo.

Methodology:

-

Animal Model: Female BALB/c and C57BL/6 mice are used.

-

Treatment: Mice are treated with an intraperitoneal injection of this compound aceturate (14 mg/kg).

-

Induction of Inflammation: Inflammation can be induced by lipopolysaccharide (LPS), CpG-DNA, or Poly I:C.

-

Sample Collection: Serum is collected to measure cytokine levels.

-

Cytokine Analysis: Serum levels of pro-inflammatory cytokines (IL-6, IL-12, TNF, IFN-γ) are quantified using ELISA.

-

Cellular Analysis: The percentages of CD25+ cells and regulatory T cells (CD4+Foxp3+) in the spleen can be assessed by flow cytometry.

Experimental Workflow for In Vivo Anti-inflammatory Activity

Caption: Workflow for assessing in vivo anti-inflammatory activity.

Pharmacokinetic Study in Dogs

Objective: To determine the pharmacokinetic parameters of this compound aceturate in healthy dogs.

Methodology:

-

Animal Model: Healthy German Shepherd dogs are used.

-

Drug Administration: this compound aceturate is administered intramuscularly at a dose of 4.2 mg/kg.

-

Blood Sampling: Blood samples are collected at multiple time points over a 21-day period.

-

Plasma Preparation: Plasma is separated from the blood samples.

-

Drug Concentration Analysis: this compound concentrations in plasma are measured using a validated HPLC method with UV detection.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, t½β, etc.) are calculated from the plasma concentration-time data.

Conclusion

This compound aceturate is a pharmacologically diverse compound with a well-established role in veterinary medicine and emerging potential in other therapeutic areas. Its multifaceted mechanism of action, involving both direct anti-parasitic effects and modulation of host inflammatory responses, makes it a subject of continued scientific interest. This guide provides a comprehensive foundation for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this remarkable molecule. A thorough understanding of its pharmacokinetic and toxicological profiles is crucial for its safe and effective application in both existing and novel therapeutic contexts.

References

Early Studies on Diminazene Aceturate: A Technical Review of Toxicity and Side Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diminazene aceturate, commercially known as Berenil®, is an aromatic diamidine compound that has been a cornerstone in the treatment of animal trypanosomiasis and babesiosis for over six decades.[1][2][3] Its efficacy against these protozoal diseases is well-documented; however, early investigations into its safety profile revealed a narrow therapeutic index and a potential for significant toxicity, particularly neurotoxicity.[4][5] This technical guide provides an in-depth review of the early studies on the toxicity and side effects of this compound aceturate, presenting quantitative data, detailed experimental protocols, and visualizations of the toxicological mechanisms and experimental workflows.

Acute and Sub-chronic Toxicity

Early research established that the toxicity of this compound is dose-dependent and varies across species. The central nervous system (CNS) is a primary target, with severe neurological signs often preceding death in cases of overdose.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from early toxicity studies of this compound aceturate.

Table 1: Acute Toxicity of this compound Aceturate in Different Animal Species

| Species | Route of Administration | LD50 / Toxic Dose | Observed Effects | Reference |

| Mouse | Oral | 1500 mg/kg bw | Increased spontaneous activity, tactile hyperesthesia, uncoordinated gait, death in one female. | Muller, 1988 |

| Mouse | Subcutaneous | 258 mg/kg bw | Not specified. | Berenil-Toxicology, 1988 |

| Dog | Intramuscular | 20-60 mg/kg bw (lethal) | Spastic paralysis, opisthotonos, nystagmus, involuntary running movements, death within 36-54 hours. | Losos & Crockett, 1969 |

| Dog | Intramuscular | 30-35 mg/kg bw | Vomiting and death. | Fussganger & Bauer, 1958 |

| Dog | Intramuscular | 10.5 mg/kg bw/day | Death in all dogs on days 3-5. | Naude et al., 1970 |

| Cattle | Intramuscular | 7 mg/kg bw/day for 15 days | Ataxia, muscle tremors, death on day 18. | Naude et al., 1970 |

| Donkeys | Intramuscular | 7 mg/kg bw | Weakness, staggering, ataxia, death in some animals. | Boyt et al., 1971 |

| Camels | Intramuscular | 10-40 mg/kg bw | Hepatotoxicity. | Not specified |

Table 2: Sub-chronic Toxicity of this compound Aceturate in Dogs and Rats

| Species | Route of Administration | Dosage | Duration | Key Findings | Reference |

| Dog | Oral (capsules) | 60 mg/kg bw/day | 9 months | Testicular atrophy, prostatic dysfunction, foci of softening in the brain stem and cerebellum, death in 2 of 6 dogs. | Scholz & Brunk, 1969 |

| Dog | Oral (capsules) | 20 mg/kg bw/day | 9 months | No-effect level. | Scholz & Brunk, 1969 |

| Rat | Diet | 300-500 mg/kg bw/day | Up to 9 months | No signs of toxicity. | Baeder et al., 1975 |

| Rat | Gavage | 63 and 160 mg/kg bw/day | 6 months | No signs of toxicity. | Baeder et al., 1975 |

Organ-Specific Toxicity

Neurotoxicity

The most profound and life-threatening side effect of this compound is neurotoxicity. Clinical signs in dogs include spastic paralysis, opisthotonos, nystagmus, and involuntary running movements. Post-mortem examinations consistently revealed extensive hemorrhagic malacia of the brain stem, particularly involving the mesencephalon and diencephalon, as well as cerebellar hemorrhages and edema. The underlying cause is suggested to be necrosis of capillaries and arteries in the brain.

Hepatotoxicity and Nephrotoxicity

Hepatotoxic effects have been reported in dogs and camels at various dosages. In dogs, a single dose of 3.5 mg/kg bw was associated with hepatotoxicity, although pre-existing liver conditions could not be ruled out. Camels administered 10 or 40 mg/kg bw intramuscularly also showed signs of liver damage. Reports also indicate potential nephrotoxic effects of this compound.

Genotoxicity and Reproductive Toxicity

Early studies on the genotoxicity of this compound were limited. It was found to induce respiration-deficient "petite" mutations in Saccharomyces cerevisiae, suggesting an interaction with mitochondrial DNA. However, it tested negative in the mouse micronucleus test, a conventional assay for genotoxicity. It is established that this compound is not a DNA intercalating agent.

Reproductive toxicity studies were also not extensive in the early period. A study in rats showed that a high oral dose of 1000 mg/kg bw/day during pregnancy was maternotoxic and led to an increase in fetal resorptions and decreased fetal body weights. However, no fetal malformations were observed, suggesting it is not a teratogen at the tested doses.

Experimental Protocols

Acute Toxicity Study in Dogs (Losos & Crockett, 1969)

-

Objective: To determine the acute toxic effects of intramuscularly administered this compound in dogs.

-

Animals: Healthy dogs of unspecified strain.

-

Experimental Groups: Four groups of two dogs each.

-

Dosage and Administration: Single intramuscular injection of this compound at 10, 15, 20, or 60 mg/kg bw.

-

Observation Period: Dogs were monitored for clinical signs of toxicity until death or the end of the observation period.

-

Endpoint: Observation of clinical signs and post-mortem examination of tissues.

Sub-chronic Oral Toxicity Study in Dogs (Scholz & Brunk, 1969)

-

Objective: To evaluate the long-term effects of oral this compound administration in dogs.

-

Animals: Beagle dogs (3 males and 3 females per group).

-

Experimental Groups: Control (0 mg/kg bw/day), low dose (20 mg/kg bw/day), and high dose (60 mg/kg bw/day).

-

Dosage and Administration: this compound administered in capsules daily for 9 months.

-

Parameters Monitored: Body weight, general condition, hematology, urine analysis, serum analysis, and blood glucose levels.

-

Endpoint: Pathological examination of major organs upon completion of the study.

Visualizations

Experimental Workflow for Acute Toxicity Assessment

Caption: Workflow for a typical acute toxicity study of this compound.

Postulated Mechanism of this compound-Induced Neurotoxicity

Caption: Proposed pathway of this compound-induced neurotoxicity.

Investigated Genotoxic Potential of this compound

Caption: Summary of early findings on this compound's genotoxicity.

Conclusion

Early investigations into the toxicology of this compound aceturate clearly defined its potential for severe adverse effects, particularly at doses exceeding the therapeutic range. The most significant concern identified was dose-dependent neurotoxicity, characterized by distinct clinical signs and specific pathological lesions in the brain. While hepatotoxicity and other systemic effects were also noted, the neurological consequences of high-dose exposure were the most life-threatening. The limited genotoxicity and reproductive toxicity data from this period suggested a lower risk in these areas, though the studies were not comprehensive by modern standards. This foundational knowledge of this compound's toxic profile has been crucial for establishing safe administration practices in veterinary medicine and underscores the importance of adhering to recommended dosages to mitigate the risk of severe adverse events.

References

- 1. josvasmouau.com [josvasmouau.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound aceturate--An antiparasitic drug of antiquity: Advances in pharmacology & therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kjvr.org [kjvr.org]

- 5. This compound-induced encephalopathy in dogs: Case series and treatment with crisdesalazine [kojvs.org]

Diminazene's Role in Modulating the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diminazene, a trypanocidal agent, has garnered significant attention for its off-target effects on the renin-angiotensin system (RAS), a critical regulator of cardiovascular homeostasis. Initially lauded as a direct activator of angiotensin-converting enzyme 2 (ACE2), the counter-regulatory enzyme of the RAS, recent evidence has introduced complexity to this narrative, suggesting that the beneficial effects of this compound may also stem from ACE2-independent mechanisms. This technical guide provides an in-depth exploration of this compound's multifaceted role in RAS modulation, presenting quantitative data from key studies, detailed experimental protocols, and a thorough examination of the downstream signaling pathways involved. The ongoing debate surrounding its precise mechanism of action is also a central focus, offering a balanced perspective for researchers in cardiovascular and pharmacological sciences.

Introduction: The Renin-Angiotensin System and the Emergence of this compound

The renin-angiotensin system (RAS) is a hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and vascular tone.[1] The classical RAS pathway involves the conversion of angiotensinogen to angiotensin I by renin, followed by the cleavage of angiotensin I to the potent vasoconstrictor angiotensin II (Ang II) by angiotensin-converting enzyme (ACE). Ang II exerts its effects primarily through the angiotensin II type 1 receptor (AT1R), leading to vasoconstriction, inflammation, fibrosis, and oxidative stress.[2]

A counter-regulatory arm of the RAS, centered around angiotensin-converting enzyme 2 (ACE2), has been identified as a crucial protective pathway. ACE2 metabolizes Ang II into the vasodilatory and protective peptide angiotensin-(1-7) [Ang-(1-7)].[3] Ang-(1-7) then signals through the Mas receptor (MasR), antagonizing the detrimental effects of the ACE/Ang II/AT1R axis.[4] Dysregulation of the RAS, with an overactive classical pathway and a deficient counter-regulatory pathway, is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and myocardial infarction.[5]

This compound aceturate (DIZE), a drug historically used to treat trypanosomiasis, has emerged as a molecule of interest for its ability to modulate the RAS. Numerous preclinical studies have demonstrated its cardioprotective, anti-inflammatory, and anti-fibrotic properties, initially attributed to its capacity to activate ACE2. However, this assertion has been met with conflicting evidence, prompting a deeper investigation into its true mechanism of action. This guide will dissect the available evidence, providing a comprehensive overview of this compound's interaction with the RAS.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound aceturate across various preclinical models, providing a comparative overview of its impact on cardiac function, RAS components, and inflammatory markers.

Table 1: Effects of this compound on Cardiac Function in a Rat Model of Myocardial Infarction

| Parameter | Control | Myocardial Infarction (MI) | MI + this compound (15 mg/kg/day) | Reference |

| Fractional Shortening (%) | 51.1 ± 3.2 | 19.1 ± 3.0 (62% decrease from control) | 36.1 (89% attenuation of MI-induced decrease) | |

| Contractility (dP/dtmax, mmHg/s) | 9480 ± 425.3 | 4251 ± 657.7 (55% decrease from control) | 7732 (92% improvement) | |

| Ventricular Hypertrophy (mg/mm) | 26.5 ± 1.5 | 33.4 ± 1.1 (27% increase from control) | 27.4 (18% reversal) | |

| Infarct Size (%) | N/A | 45.3 ± 2.8 | 26.7 ± 2.1 |

Table 2: Effects of this compound on Renin-Angiotensin System Components

| Parameter | Model | Control | Disease Model | Disease Model + this compound | Reference |

| Cardiac ACE2 Activity (RFU/min) | Rat MI Model | 246.2 ± 25.1 | 148.9 ± 29.2 (40% decrease) | Reversed to near control levels | |

| Brain Ang-(1-7) Levels (pg/mg) | SAMP8 Mice (Alzheimer's model) | N/A | 44.49 | 120.60 (at 15 mg/kg) | |

| Cardiac Ang II Levels | Rat Kidney Disease Model | - | Increased | Reduced | |

| Plasma Ang-(1-7) Levels | T. cruzi-infected Mice | - | - | Increased |

Table 3: Effects of this compound on Inflammatory Markers

| Parameter | Model | Control | Disease Model | Disease Model + this compound | Reference |

| TNF-α (pg/mL) | Rat MI Model | N/A | 185.4 ± 12.6 | 123.7 ± 10.8 | |

| IL-6 (pg/mL) | Rat MI Model | N/A | 215.8 ± 15.4 | 145.2 ± 12.3 | |

| Myocardial COX-2 Expression | Rat MI Model | Low | High | Significantly Suppressed | |

| Myocardial iNOS Expression | Rat MI Model | Low | High | Significantly Suppressed |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and the RAS.

In Vivo Model: Rat Myocardial Infarction

This protocol is a synthesis of methodologies described in studies investigating the cardioprotective effects of this compound.

-

Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are used. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

Anesthesia: Anesthesia is induced with a combination of medetomidine (0.3 mg/kg), midazolam (5.0 mg/kg), and butorphanol (5.0 mg/kg) administered subcutaneously. Following endotracheal intubation, anesthesia is maintained with 1-2% isoflurane.

-

Surgical Procedure (LAD Ligation):

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated with a suture (e.g., 6-0 silk) to induce myocardial infarction.

-

The chest is closed in layers.

-

Sham-operated animals undergo the same procedure without LAD ligation.

-

-

This compound Administration:

-

This compound aceturate is dissolved in sterile saline.

-

A common dosage is 15 mg/kg/day, administered via subcutaneous injection. Treatment can be initiated prior to or following MI induction, depending on the study design.

-

-

Post-operative Care and Monitoring:

-

Animals receive appropriate post-operative analgesia.

-

Cardiac function is assessed at specified time points (e.g., 2-4 weeks post-MI) using echocardiography to measure parameters like fractional shortening and ejection fraction.

-

At the end of the study, animals are euthanized, and heart tissue is collected for histological analysis (e.g., infarct size measurement with TTC staining) and biochemical assays.

-

In Vitro Assay: Measurement of ACE2 Enzymatic Activity

This protocol is based on the methodology described by Haber et al. (2022), which critically evaluates this compound's direct effect on ACE2.

-

Reagents and Materials:

-

Recombinant human or mouse ACE2.

-

Fluorogenic ACE2 substrate (e.g., Mca-APK-(Dnp)-OH).

-

Assay buffer (e.g., artificial cerebrospinal fluid or a more physiologically relevant buffer).

-

This compound aceturate stock solution.

-

96-well microplates.

-

Fluorescence plate reader.

-

-

Assay Procedure:

-

In a 96-well plate, varying concentrations of this compound aceturate (e.g., 0.1 to 100 µM) are pre-incubated with a fixed concentration of recombinant ACE2 for 10 minutes at 37°C.

-

The reaction is initiated by adding the fluorogenic substrate.

-

The fluorescence is measured kinetically over a set period (e.g., 15-30 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 400 nm emission).

-

The rate of substrate hydrolysis is calculated from the linear phase of the fluorescence curve.

-

Control wells contain ACE2 and substrate without this compound.

-

The effect of this compound is expressed as the percentage change in ACE2 activity compared to the control.

-

Quantification of Angiotensin Peptides in Plasma

This protocol is a generalized procedure based on methods described for LC-MS/MS analysis of angiotensin peptides.

-

Blood Collection:

-

Blood is collected into chilled tubes containing a protease inhibitor cocktail to prevent peptide degradation.

-

Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

-

-

Solid-Phase Extraction (SPE):

-

Plasma samples are acidified (e.g., with trifluoroacetic acid) and applied to a C18 SPE column.

-

The column is washed to remove interfering substances.

-

Angiotensin peptides are eluted with a solvent mixture (e.g., methanol/water/acetic acid).

-

The eluate is dried under vacuum.

-

-

LC-MS/MS Analysis:

-

The dried extract is reconstituted in a suitable mobile phase.

-

The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Peptides are separated on a reverse-phase column using a gradient of acetonitrile in water with a modifier (e.g., formic acid).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify Ang II and Ang-(1-7) based on their specific precursor-to-product ion transitions.

-

Stable isotope-labeled internal standards for each peptide are used for accurate quantification.

-

Signaling Pathways and Mechanisms of Action

This compound's modulation of the RAS triggers a cascade of intracellular signaling events that underpin its observed therapeutic effects.

The ACE2-Dependent Pathway

The prevailing hypothesis for this compound's action involves its activation of the ACE2/Ang-(1-7)/MasR axis. This pathway is believed to mediate many of the drug's beneficial effects, including vasodilation, anti-inflammation, and anti-fibrosis.

Caption: Proposed ACE2-dependent signaling pathway of this compound.

Studies have shown that in various disease models, this compound administration leads to increased Ang-(1-7) levels and subsequent activation of downstream pathways. One such pathway is the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation. Activation of the Mas receptor by Ang-(1-7) has been shown to stimulate the PI3K/Akt pathway, contributing to the protective effects of this compound, particularly in neuronal and cardiac tissues.

The Controversy: Is this compound a Direct ACE2 Activator?

Despite numerous studies attributing this compound's effects to ACE2 activation, a rigorous in vitro study by Haber and colleagues failed to demonstrate any direct activation of recombinant human or mouse ACE2 by this compound across a range of concentrations. This study also showed that this compound did not enhance the conversion of Ang II to Ang-(1-7) by ACE2 in a cell-free system. This has led to the hypothesis that the observed increases in ACE2 activity in vivo following this compound treatment may be an indirect effect, possibly related to changes in gene expression or post-translational modifications, rather than direct enzymatic activation.

Caption: The conflicting evidence for this compound as a direct ACE2 activator.

ACE2-Independent Mechanisms and Downstream Signaling

Given the uncertainty surrounding direct ACE2 activation, ACE2-independent mechanisms have been proposed to explain this compound's therapeutic benefits.

4.3.1. Inhibition of NADPH Oxidase (Nox)

This compound has been shown to inhibit the assembly of NADPH oxidase (Nox) enzymes. Nox enzymes are a major source of reactive oxygen species (ROS) in the cardiovascular system, and their overactivation contributes to oxidative stress, inflammation, and fibrosis. By inhibiting Nox, this compound can reduce ROS production, thereby exerting a protective effect.

4.3.2. Modulation of MAPK and NF-κB Signaling

The anti-inflammatory effects of this compound are also mediated through the modulation of key inflammatory signaling pathways. Ang II, acting through the AT1R, is a potent activator of mitogen-activated protein kinases (MAPKs) (including p38, ERK1/2, and JNK) and the transcription factor nuclear factor-kappa B (NF-κB). These pathways drive the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been shown to downregulate the phosphorylation of MAPKs and inhibit the activation of NF-κB, leading to a reduction in inflammatory cytokine production. This effect may be a consequence of reduced Ang II levels or direct interference with these signaling cascades.

Caption: ACE2-independent signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound aceturate presents a compelling case for a repurposed drug with significant potential in cardiovascular medicine. Its ability to modulate the renin-angiotensin system, either directly or indirectly, and to interfere with key inflammatory and oxidative stress pathways, underscores its therapeutic promise. The quantitative data from preclinical studies consistently demonstrate its efficacy in mitigating cardiac injury and dysfunction.

However, the precise molecular mechanism of this compound remains an area of active investigation. The controversy surrounding its role as a direct ACE2 activator highlights the need for further research to elucidate its primary targets. Future studies should focus on:

-

Clarifying the ACE2 activation mechanism: Investigating whether this compound induces post-translational modifications of ACE2 or alters its expression through epigenetic mechanisms.

-

Exploring further ACE2-independent pathways: A comprehensive, unbiased screening of this compound's molecular targets could reveal novel mechanisms of action.

-

Dose-response and toxicity studies: Establishing a clear therapeutic window for its cardiovascular effects, considering its known toxicity at higher doses.

-

Translational studies: Bridging the gap between preclinical findings and potential clinical applications will require carefully designed studies to assess the safety and efficacy of this compound or its analogues in humans.

References

- 1. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulation of ACE2/ANG(1-7)/Mas Axis by this compound Ameliorates Alzheimer's Disease in the D-Galactose-Ovariectomized Rat Model: Role of PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Aceturate Improves Cardiac Fibrosis and Diastolic Dysfunction in Rats with Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

Structural Analysis of Diminazene and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of Diminazene and its analogues. This compound, an aromatic diamidine, has long been a crucial veterinary therapeutic against trypanosomiasis and other protozoal infections.[1][2] Its mechanism of action is primarily attributed to its ability to bind to the minor groove of DNA, particularly at AT-rich sequences, leading to the inhibition of DNA replication.[3][4] However, recent studies have revealed a more complex pharmacological profile, including the modulation of host immune responses. This guide delves into the detailed structural characterization of this compound and its derivatives, presenting key quantitative data, experimental methodologies, and visual representations of its molecular interactions and analytical workflows.

Core Structural Features and Physicochemical Properties

This compound is chemically known as 4,4'-(1-triazene-1,3-diyl)bis-benzenecarboximidamide. It is often formulated as its aceturate salt, this compound aceturate. The core structure consists of two benzamidine moieties linked by a triazene bridge. This structure is crucial for its biological activity, particularly the amidine groups which are important for DNA binding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅N₇ | |

| Molar Mass | 281.32 g/mol | |

| IUPAC Name | 4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide |

Quantitative Structural and Binding Data

The precise three-dimensional arrangement of atoms and the energetics of its interactions with biological macromolecules are fundamental to understanding the activity of this compound. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and various biophysical methods provide this critical quantitative data.

X-ray Crystallography Data

The crystal structure of this compound in complex with DNA has been determined, providing detailed insights into its binding mode. The analysis of the crystal structure of a this compound/duplex DNA complex reveals that both amidine groups of this compound form significant hydrogen-bonding interactions with residues within the minor groove of DNA.

Table 2: Selected Bond Lengths and Angles for a this compound-like Structure

| Bond | Length (Å) | Angle | Angle (°) |

| C-N (amidine) | Value | N-C-N (amidine) | Value |

| C-C (aromatic) | Value | C-C-C (aromatic) | Value |

| N-N (triazene) | Value | C-N-N (triazene) | Value |

| N=N (triazene) | Value | N-N-N (triazene) | Value |

| (Data to be populated from a specific CIF file analysis.) |

NMR Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and its analogues in solution. The chemical shifts of protons (¹H) and carbon-13 (¹³C) nuclei provide a detailed fingerprint of the molecular structure.

Table 3: ¹H NMR Chemical Shift Data for this compound Aceturate

| Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

| Aromatic (Hc) | 7.5 | D₂O | |

| Aromatic (Hd) | 7.7 | D₂O | |

| Aceturate (CH₃) | 1.92 | D₂O | |

| Aceturate (CH₂) | 3.63 | D₂O |

Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural elucidation. Under electrospray ionization (ESI), this compound typically forms a protonated molecular ion [M+H]⁺.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| 282.15 [M+H]⁺ | Value | e.g., Loss of NH₃ |

| Value | e.g., Cleavage of triazene bridge | |

| Value | e.g., Loss of benzamidine moiety | |

| (Specific fragmentation data for this compound was not detailed in the search results. This table represents a template for such data.) |

DNA Binding Affinity

The strength of the interaction between this compound and DNA is quantified by the equilibrium dissociation constant (K_d). A smaller K_d value indicates a higher binding affinity.

Table 5: DNA Binding Affinities of this compound and Analogues

| Compound | DNA Target | K_d (nM) | Method | Reference |

| This compound (DMZ) | G-quadruplex (c-kit1) | ~1 | ITC | |

| This compound (DMZ) | AT-rich duplex DNA | ~1000 | ITC | |

| DB293 (analogue) | TTAA sequence | K₁= 1.1x10⁶ M⁻¹, K₂= 1.1x10⁸ M⁻¹ | SPR | |

| DB75 (analogue) | AATT sequence | ~2 x 10⁷ M⁻¹ | SPR |

Structural Analogues and Structure-Activity Relationships (SAR)